molecular formula C18H18N4O2S B2578316 (4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396888-43-9

(4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2578316
CAS No.: 1396888-43-9
M. Wt: 354.43
InChI Key: NUZWCKPJXFUTNJ-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is an organic compound that features a unique combination of functional groups. These include a dimethylamino group, a thiophene ring, an oxadiazole ring, and an azetidinone moiety, all connected to a central phenyl ring. This intricate structure suggests a diverse range of chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the thiophene derivative:

    • Thiophene can be functionalized with various substituents to prepare (3-(thiophen-3-yl)-1,2,4-oxadiazole). This typically involves the cyclization of a thiophene carboxylic acid with hydrazine hydrate and cyanogen bromide under reflux conditions.

  • Step 2: : Formation of the azetidinone ring:

    • The azetidinone moiety can be synthesized via [2+2] cycloaddition reactions involving imines and ketenes. For instance, an imine formed from 4-(dimethylamino)benzaldehyde and an amine can be reacted with a ketene intermediate to yield the azetidinone.

  • Step 3: : Coupling reactions to form the final product:

    • The different components (thiophene-oxadiazole and azetidinone) are coupled using conventional methods, like amide coupling reactions with EDCI and DMAP as coupling agents.

Industrial Production Methods

  • Industrial synthesis would scale up these reactions with optimizations to improve yield, reduce byproducts, and streamline purification. Large-scale production might employ continuous flow chemistry techniques to handle reactions more efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation at the thiophene ring.

  • Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

  • Substitution: : The dimethylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Hydrogen gas with palladium on carbon.

  • Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Depending on the reaction, products can include oxidized thiophene derivatives, reduced oxadiazole compounds, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in transition metal catalysis, enhancing reactions like hydrogenation or cross-coupling.

  • Organic Synthesis: : Acts as a building block for the synthesis of more complex organic molecules.

Biology

  • Pharmacology: : Shows potential as a bioactive compound in drug discovery, possibly targeting neurological receptors due to the presence of the dimethylamino group.

Medicine

  • Therapeutics: : Could be explored for antimicrobial and anticancer properties, given the bioactive nature of oxadiazole and thiophene derivatives.

Industry

  • Materials Science: : Used in the synthesis of novel polymers or as a component in organic electronic devices due to its conjugated structure.

Mechanism of Action

  • The precise mechanism of action depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through its functional groups, potentially influencing signal transduction pathways.

Comparison with Similar Compounds

  • Similar Compounds: : (4-(Dimethylamino)phenyl)(3-(2-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone.

  • Uniqueness: : The presence of a thiophene ring and the specific positioning of functional groups differentiate it, offering unique reactivity and potential biological activity compared to its analogs.

By dissecting its synthesis, reactions, and applications, we uncover the versatility and potential of (4-(Dimethylamino)phenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone in various fields. This compound's journey from a complex name to a multifaceted tool in research highlights the fascinating world of organic chemistry.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-21(2)15-5-3-12(4-6-15)18(23)22-9-14(10-22)17-19-16(20-24-17)13-7-8-25-11-13/h3-8,11,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZWCKPJXFUTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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